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Scaffold for Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel

molecular entities depend heavily on the availability of versatile chemical building blocks. 2-
Bromo-5-methoxypyridin-4-amine has emerged as a particularly valuable heterocyclic

intermediate. Characterized by a pyridine core functionalized with a reactive bromine atom, a

methoxy group, and an amino group, this compound offers multiple strategic vectors for

chemical modification. This unique arrangement of functional groups makes it an important

scaffold for constructing complex molecules, especially in the development of active

pharmaceutical ingredients (APIs) targeting a range of diseases, including neurological

disorders. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in

numerous approved drugs, and the specific substitution pattern of this compound allows for

nuanced modulation of physicochemical and pharmacological properties.
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This guide provides an in-depth analysis of 2-Bromo-5-methoxypyridin-4-amine, covering its

physicochemical properties, synthetic pathways, core reactivity, and applications, with a focus

on leveraging its potential in drug development programs.

Physicochemical Properties
The fundamental properties of 2-Bromo-5-methoxypyridin-4-amine are critical for its use in

synthetic chemistry. A comprehensive understanding of these characteristics is essential for

reaction design, purification, and formulation. High purity is crucial to ensure predictable

reactivity and avoid the formation of unwanted side products in subsequent synthetic steps.

Property Value Reference

CAS Number 1417644-40-6

Molecular Formula C₆H₇BrN₂O

Molecular Weight 203.04 g/mol

Appearance Solid / Powder

Boiling Point 340.4±37.0 °C (at 760 mmHg)

Density 1.622±0.06 g/cm³

Storage 2-8℃, under inert gas

SMILES COC1=CN=C(C=C1N)Br

InChI Key
ZMXFLZUNHINXLA-

UHFFFAOYSA-N

Synthesis and Reactivity
While a specific, detailed public-domain synthesis for 2-Bromo-5-methoxypyridin-4-amine is

not extensively documented, a plausible synthetic route can be devised based on established

pyridine chemistry principles. The presence of both an amino group and a bromine atom

provides two primary points for chemical diversification. The bromine atom at the 2-position is

particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational

methods in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.
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General Synthetic Workflow
A logical synthetic approach would involve the strategic introduction of the required functional

groups onto a pyridine ring. The following diagram outlines a conceptual workflow for the

synthesis and subsequent functionalization of the title compound.
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Caption: Conceptual workflow for the synthesis and derivatization of 2-Bromo-5-
methoxypyridin-4-amine.

Key Applications in Palladium-Catalyzed Cross-
Coupling
The true synthetic utility of 2-Bromo-5-methoxypyridin-4-amine is realized in its application

as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position

is the primary site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds

between an organohalide and an organoboron compound. This reaction is a cornerstone in

medicinal chemistry for synthesizing biaryl and heteroaryl scaffolds, which are prevalent in

many drug molecules. For 2-Bromo-5-methoxypyridin-4-amine, this reaction allows for the

introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, enabling

extensive structure-activity relationship (SAR) studies.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl

bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to

yield the final product and regenerate the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous bromopyridine substrates.

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 2-Bromo-5-methoxypyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-

1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

(2.0-2.5 eq).

Catalyst Addition: Add the palladium catalyst, for instance,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of
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Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water

(typically in a 4:1 ratio) is commonly used.

Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the

reaction progress using an appropriate technique, such as Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically

range from 8 to 18 hours.

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature and filter it through a pad of celite. Dilute the filtrate with an organic solvent like

ethyl acetate and wash sequentially with water and brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify

the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-

5-methoxypyridin-4-amine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling

reaction, specifically for the formation of carbon-nitrogen bonds. This reaction has

revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. It

allows for the coupling of 2-Bromo-5-methoxypyridin-4-amine with a vast range of primary or

secondary amines, providing direct access to N-substituted derivatives.

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), coordination of the

amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive

elimination to form the C-N bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1381558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

Ar-Pd(II)-Br(L)₂

oa

Reductive
Elimination

Oxidative
Addition Deprotonation

[Ar-Pd(II)-HNR¹R²(L)₂]⁺Br⁻

Ar-Br
(2-Bromo-5-methoxypyridin-4-amine)

Ar-NR¹R²
(Coupled Product)

HNR¹R²

Base
(e.g., NaOᵗBu)

Ar-Pd(II)-NR¹R²(L)₂

re

de

Click to download full resolution via product page

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of heteroaryl halides.

Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the

palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., dppp, BINAP), and a
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strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu).

Reagent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene or

another suitable solvent, followed by 2-Bromo-5-methoxypyridin-4-amine (1.0 eq) and the

desired primary or secondary amine (1.1-1.5 eq).

Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with

vigorous stirring. Monitor the reaction's progress by LC-MS or TLC. Reaction times typically

range from 12 to 24 hours.

Work-up and Purification: After completion, cool the reaction to room temperature. Carefully

quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude

product by column chromatography to yield the N-substituted aminopyridine.

Applications in Drug Discovery: Kinase Inhibitors
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors,

often by interacting with the hinge region of the kinase ATP-binding site. Derivatives of

brominated pyridines have been successfully used to synthesize potent inhibitors for various

kinases implicated in diseases like cancer and inflammatory conditions. For example,

compounds derived from similar scaffolds have shown promise as inhibitors of p38 MAP

kinase, a key regulator of inflammatory responses. The dysregulation of the p38 pathway is

linked to diseases such as rheumatoid arthritis and COPD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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